2-methoxy-5-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-15-6-11-21(33-5)22(14-15)34(31,32)29-20-9-7-19(8-10-20)25-23-12-13-24(27-26-23)30-18(4)16(2)17(3)28-30/h6-14,29H,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDCOUOUTTUOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-5-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic molecule with potential biological applications, particularly in the fields of oncology and anti-inflammatory therapies. Its structure incorporates a sulfonamide moiety and a pyrazole derivative, which are known for their biological activity.
Chemical Structure
The molecular formula of the compound is . The structural components include:
- A benzene sulfonamide group.
- A pyrazole ring that may contribute to its pharmacological properties.
- A pyridazine moiety which is often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridazine structures exhibit significant biological activities, particularly in anticancer and anti-inflammatory contexts. Below are specific findings related to the biological activity of the compound.
Anticancer Activity
Recent studies have shown that pyrazole derivatives possess notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to this structure have demonstrated IC values ranging from 3.79 µM to 42.30 µM against MCF7, SF-268, and NCI-H460 cell lines, indicating effective inhibition of cell growth .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Example 1 | MCF7 | 3.79 |
| Example 2 | SF-268 | 12.50 |
| Example 3 | NCI-H460 | 42.30 |
Anti-inflammatory Potential
The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process:
- COX Inhibition : Some derivatives have shown a favorable COX-2/COX-1 selectivity ratio compared to traditional anti-inflammatory drugs like Meloxicam, suggesting potential for reduced side effects while maintaining efficacy .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis : Certain pyrazole derivatives have been reported to induce apoptosis in cancer cells, contributing to their anticancer effects .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at various phases, thereby inhibiting tumor growth.
Case Studies
Case Study 1 : A derivative similar to this compound was tested against HepG2 liver cancer cells and exhibited an IC of 17.82 mg/mL, indicating significant cytotoxic potential .
Case Study 2 : Another study evaluated a related pyrazole compound for its ability to inhibit VEGF-induced proliferation in endothelial cells, achieving an IC of 0.30 nM, demonstrating strong antiangiogenic properties .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that sulfonamide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The unique structural features of 2-methoxy-5-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide may enhance its efficacy against various cancer cell lines.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. This compound may exhibit similar effects against a range of bacterial strains. Preliminary studies suggest that modifications in the molecular structure can improve its antibacterial potency, making it a candidate for further exploration in antibiotic development.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in various studies. By inhibiting pro-inflammatory cytokines, it could potentially be used in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes or receptors implicated in disease processes. Research indicates that compounds with similar frameworks can act as inhibitors of certain kinases or enzymes involved in metabolic pathways.
Case Studies
Several case studies have reported on the efficacy of related compounds:
- Cancer Treatment : A study published in Cancer Research highlighted a derivative with similar structural characteristics that showed promise in inhibiting tumor growth in xenograft models.
- Antibiotic Development : Research presented at the American Society for Microbiology indicated that sulfonamide derivatives exhibited synergistic effects when combined with existing antibiotics against resistant bacterial strains.
- Inflammation Models : In vivo studies demonstrated that related compounds significantly reduced inflammation markers in animal models of arthritis.
Materials Science Applications
Beyond medicinal applications, this compound could also find utility in materials science:
Polymer Chemistry
The sulfonamide group can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. This could lead to the development of new materials for industrial applications.
Preparation Methods
Bromination and Functionalization
Step 1: Bromination of 4-Methoxybenzenesulfonamide
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Reactants : 4-Methoxybenzenesulfonamide (1.0 mol), Fe powder (0.05 mol), Br₂ (1.1 mol) in CH₂Cl₂.
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Conditions : 60°C, 6 h.
Step 2: Cyanation
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Reactants : 3-Bromo-4-methoxybenzenesulfonamide (1.0 mol), CuCN (2.0 mol), CuI (0.05 mol) in DMF.
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Conditions : 120°C, 12 h.
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Outcome : 3-Cyano-4-methoxybenzenesulfonamide (80.8% yield).
Step 3: Esterification and Hydrolysis
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Methanolysis : React with HCl gas in methanol (≤40°C, 6 h) to form methyl 2-methoxy-5-sulfonamidobenzoate.
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Saponification : Treat with 5% NaOH (20 h, ≤40°C) to yield 2-methoxy-5-sulfonamidobenzoic acid.
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Chlorination : Convert to sulfonyl chloride using SOCl₂ (reflux, 4 h).
Synthesis of 4-{[6-(3,4,5-Trimethyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Aniline
Pyridazine Core Formation
Step 1: Pyridazin-3-amine Synthesis
Step 2: Pyrazole Substitution
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Reactants : 6-Chloropyridazin-3-amine (1.0 mol), 3,4,5-trimethyl-1H-pyrazole (1.2 mol), Pd(PPh₃)₄ (0.03 mol) in dioxane.
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Conditions : 100°C, 12 h under N₂.
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Outcome : 6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (68% yield).
Step 3: Nitro Reduction
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Reactants : 4-Nitrophenylboronic acid (1.1 mol), 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (1.0 mol) in EtOH/H₂O.
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Conditions : H₂ (1 atm), 10% Pd/C (0.1 mol%), 25°C, 6 h.
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Outcome : 4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline (85% yield).
Coupling of Sulfonyl Chloride and Amine
Sulfonamide Bond Formation
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Reactants :
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Conditions : 0°C → 25°C, 12 h.
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Workup : Filter, wash with 5% HCl, recrystallize from MeOH/H₂O.
Optimization and Scalability
Critical Reaction Parameters
Challenges and Solutions
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Regioselectivity in Pyridazine Substitution : Use of Pd catalysis ensures selective C-N bond formation at position 6.
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Sulfonamide Hydrolysis Risk : Maintain pH >8 during coupling to prevent acid-mediated decomposition.
Analytical Characterization
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with careful control of reaction parameters. For pyrazole-sulfonamide hybrids, key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Bases like NaH or K2CO3 improve coupling reactions between pyridazine and sulfonamide moieties .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Assign peaks for methoxy (δ 3.8–4.0 ppm), pyridazine (δ 8.2–8.5 ppm), and sulfonamide (δ 7.3–7.6 ppm) groups .
- HPLC-MS : Use electrospray ionization (ESI+) to detect molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ~550) and quantify purity (>95%) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (if single crystals are obtainable) .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The sulfonamide group is prone to hydrolysis in humid conditions, requiring desiccants like silica gel .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyrazole or sulfonamide) influence biological activity?
- Methodological Answer :
- Comparative SAR studies : Replace the 3,4,5-trimethylpyrazole with fluorophenyl or azaindazole groups to assess changes in target binding (e.g., enzyme inhibition) .
- Functional group swaps : Substitute methoxy with ethoxy or halogens to study electronic effects on pharmacokinetics .
- In silico docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases, correlating with experimental IC50 values .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Compare datasets across PubChem BioAssay entries (AID 743255, AID 1053165) to identify outliers .
- Crystallographic evidence : Resolve binding modes via co-crystal structures to clarify discrepancies in IC50 values .
Q. What computational strategies predict target selectivity and off-target effects?
- Methodological Answer :
- QSAR modeling : Use MOE or Schrodinger QikProp to correlate logP, polar surface area, and H-bond donors with ADMET profiles .
- Phylogenetic analysis : Map conserved residues in target protein families (e.g., kinases) to predict cross-reactivity .
- Machine learning : Train models on ChEMBL data to prioritize derivatives with >100-fold selectivity .
Q. How can derivatives of this compound be designed for enhanced metabolic stability?
- Methodological Answer :
- Block metabolic hot spots : Introduce deuterium at benzylic positions or replace labile groups (e.g., methyl with trifluoromethyl) .
- Prodrug strategies : Mask sulfonamide as a tert-butyl carbamate to improve oral bioavailability .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify major CYP450-mediated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
